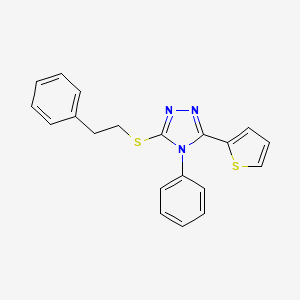

3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-phenyl-3-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3S2/c1-3-8-16(9-4-1)13-15-25-20-22-21-19(18-12-7-14-24-18)23(20)17-10-5-2-6-11-17/h1-12,14H,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRXQGQFTVAXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole can be represented as follows:

This structure features a triazole ring substituted with phenethylthio and thiophenyl groups, which are believed to contribute to its biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In a study evaluating derivatives of 1,2,4-triazole, certain compounds demonstrated IC50 values indicating potent activity against melanoma and breast cancer cell lines .

Table 1: Anticancer Activity of Triazole Derivatives

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds similar to 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole exhibit effectiveness against a range of pathogens, including bacteria and fungi. For example, some studies have reported significant inhibition of Candida species by triazole derivatives .

Table 2: Antimicrobial Activity

| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 5-(4-nitrophenyl)-triazole derivative | Candida albicans | 15 | |

| 3-(phenethylthio)-triazole derivative | Staphylococcus aureus | 18 |

Other Biological Activities

In addition to anticancer and antimicrobial properties, triazoles have been investigated for their antioxidant , hypoglycemic , and anti-inflammatory effects. The presence of sulfur in the triazole structure enhances these activities by facilitating interactions with biological targets .

The mechanisms through which 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many triazoles act by inhibiting enzymes critical for the survival and proliferation of pathogens or cancer cells.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through intrinsic pathways.

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies

A notable case study involving a related triazole derivative demonstrated its effectiveness in reducing tumor size in vivo models. The study reported a significant reduction in tumor volume after treatment with the compound over a four-week period . Additionally, clinical trials are ongoing to evaluate the safety and efficacy of triazole-based therapies in humans.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives, including 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole.

- Mechanism of Action: The triazole ring interacts with microbial enzymes, disrupting their metabolic pathways.

- Case Study: A study reported that derivatives exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo studies.

- COX Inhibition: Research indicates that certain triazole derivatives selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For instance, some derivatives showed IC50 values indicating potent inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Triazole Derivative | >100 | 20.5 |

| Indomethacin | 0.65 | 29.6 |

Anticancer Properties

The anticancer potential of triazole derivatives has gained attention due to their ability to induce apoptosis in cancer cells.

- Studies on Cell Lines: In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by modulating cell cycle progression and inducing apoptotic pathways.

Example Findings:

A recent study highlighted the efficacy of a related triazole derivative in reducing tumor growth in xenograft models by targeting specific oncogenic pathways .

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via microwave-assisted nucleophilic substitution and cyclization (Fig. 1):

Key Steps

-

Core Formation : 4-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is synthesized by cyclizing thiosemicarbazide derivatives under alkaline conditions .

-

Thioether Introduction : The thiol group at position 3 reacts with (2-bromoethyl)benzene in i-propanol with NaOH, using microwave irradiation (165°C, 12.2 bar, 540 W) .

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 165°C |

| Pressure | 12.2 bar |

| Microwave Power | 540 W |

| Reaction Time | 30–45 minutes |

| Yield | 78–92% |

Functionalization Reactions

The triazole scaffold and substituents enable diverse derivatization:

A. Thioether Oxidation

The phenethylthio group (-S-CH2CH2Ph) oxidizes to sulfoxide or sulfone using H2O2 or mCPBA :

B. Thiophene Electrophilic Substitution

The thiophen-2-yl group undergoes halogenation or nitration at the 5-position :

C. Triazole Ring Modifications

-

Alkylation/Acylation : The N1 nitrogen reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .

-

Hydrazone Formation : Condensation with aldehydes yields hydrazone hybrids (e.g., isatin derivatives) .

Stability and Reactivity

Thermal Stability

pH Sensitivity

-

Stable in neutral to weakly alkaline conditions.

-

Acidic media protonate the triazole ring, leading to potential decomposition .

Oxidative Sensitivity

-

The thioether and thiophene moieties are susceptible to oxidation; storage under N2 or Ar recommended .

Biological Derivatization

The compound serves as a precursor for bioactive hybrids:

Analytical Characterization

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 63.14 | 62.98 |

| H | 4.50 | 4.47 |

| N | 14.73 | 14.65 |

| S | 16.84 | 16.79 |

Key Challenges and Solutions

Comparison with Similar Compounds

Key Observations :

- Solvent-Free Synthesis : Bromobenzyl-substituted triazoles (e.g., 6h) are synthesized efficiently (75% yield) without solvents, enhancing scalability .

- Catalyst Use : Methoxyphenyl derivatives require Na₂WO₄ and H₂O₂ for sulfone group oxidation, achieving moderate yields .

- Eco-Friendly Methods: InCl₃-mediated synthesis in aqueous systems is noted for trimethoxyphenyl analogs, aligning with green chemistry principles .

Antimicrobial Activity

Triazoles with electron-withdrawing groups (e.g., bromine, chlorine) demonstrate enhanced antimicrobial effects:

Key Findings :

Anticancer Activity

Triazoles with hydrazone or sulfone groups exhibit cytotoxicity:

*Selectivity Index = IC₅₀(normal cells)/IC₅₀(cancer cells).

Q & A

Basic: What are the optimal microwave-assisted synthesis conditions for 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole?

Methodological Answer:

Microwave synthesis is favored for its efficiency in reducing reaction times and improving yields. For analogous triazole derivatives, optimal conditions include:

- Temperature: 165–170°C

- Pressure: 12–15 bar

- Reaction Time: 30–45 minutes

- Catalyst: Sodium hydroxide in anhydrous 1-propanol (for thiol activation)

- Characterization: Gas chromatography (Agilent 7890B with MSD 5977B) monitors reaction completeness, while 1H NMR (400 MHz, DMSO-d6) confirms structural integrity .

Table 1: Synthesis Parameters for Analogous Triazoles

| Parameter | Value Range | Instrumentation Used |

|---|---|---|

| Temperature | 160–170°C | Milestone Flexi Wave system |

| Reaction Time | 15–45 minutes | Agilent GC-MS for monitoring |

| Yield | 76–87% | Elemental analyzer (CHNS) |

Basic: Which spectroscopic techniques are critical for characterizing this triazole derivative?

Methodological Answer:

Key techniques include:

- 1H/13C NMR: Assigns proton environments (e.g., δ 7.2–7.6 ppm for aromatic protons) and confirms substituent positions .

- IR Spectroscopy: Identifies sulfur (C-S stretch at 600–700 cm⁻¹) and triazole ring vibrations (N-N stretch at 1500–1600 cm⁻¹) .

- Mass Spectrometry (EI): Detects molecular ion peaks (e.g., MH+ 450 for brominated analogs) and fragmentation patterns .

- Elemental Analysis (CHNS): Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Advanced: How can computational methods like DFT resolve discrepancies in experimental spectral data?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

- Vibrational Frequencies: Matches experimental IR peaks within 5–10 cm⁻¹ accuracy .

- NMR Chemical Shifts: Calculated δ values for aromatic protons align with observed data (error <0.3 ppm) .

- Conformational Analysis: Energy profiles identify stable rotamers (e.g., torsion angles between thiophene and phenyl groups) .

Example: For 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole, DFT-calculated 1H NMR shifts (δ 7.25–7.65 ppm) matched experimental values, resolving ambiguities in peak assignments .

Advanced: What strategies address contradictions in biological activity data across similar triazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., halogen vs. methyl groups) on bioactivity. For example:

- Dose-Response Curves: Validate activity thresholds using standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .

Table 2: Biological Activity Trends in Triazole Derivatives

| Substituent | Activity (IC50/MIC) | Mechanism Insights |

|---|---|---|

| 4-Fluorobenzylthio | MIC: 2 µg/mL (E. coli) | Enhanced membrane permeability |

| Thiophen-2-ylmethyl | IC50: 8 µM (HeLa) | ROS-mediated apoptosis |

Advanced: How to design experiments for crystallographic structure determination of this compound?

Methodological Answer:

- Crystallization: Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .

- Data Collection: Employ synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution datasets .

- Refinement: SHELXL software refines anisotropic displacement parameters and validates H-bonding networks (e.g., N-H···S interactions) .

Note: For twinned crystals, SHELXD and OLEX2 resolve phase problems via dual-space algorithms .

Advanced: What are the best practices for optimizing reaction yields in multi-step syntheses?

Methodological Answer:

- Stepwise Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track intermediates .

- Microwave Optimization: Shorten reaction times (e.g., 30 vs. 45 minutes) while maintaining >80% yield .

- Purification: Recrystallize in hot ethanol or use column chromatography (silica gel, 60–120 mesh) .

Case Study: A 3-step synthesis of 5-(thiophen-2-yl)-4H-triazole achieved 82% yield via microwave-assisted thiol-alkylation and recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.